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Compound of Interest

Compound Name:
9,10-Bis(4-methoxyphenyl)-2-

chloroanthracene

Cat. No.: B022847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hole drift mobilities in various diphenylamine

(DPA) compounds, which are widely utilized as hole transporting materials (HTMs) in organic

electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells

(PSCs). The efficiency of these devices is intrinsically linked to the charge transport properties

of the HTMs. This document summarizes key quantitative data, details common experimental

protocols for mobility measurement, and illustrates the underlying principles and workflows.

Data Presentation: Hole Drift Mobilities of DPA
Compounds
The following table summarizes experimentally determined hole drift mobilities for several

common DPA-based compounds. It is important to note that mobility values can vary

depending on the measurement technique, device architecture, and film morphology.
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Compound
Name

Acronym
Measurement
Technique

Hole Drift
Mobility
(cm²/Vs)

Reference
Compound(s)
for
Comparison

N,N'-

Bis(naphthalen-

1-yl)-N,N'-

bis(phenyl)-

benzidine

NPB SCLC

1.63 x 10⁻⁵ (at

50 nm thickness)

to 7.64 x 10⁻⁴ (at

1000 nm

thickness)

TPD, α-NPD

N,N′-Bis(3-

methylphenyl)-

N,N′-

diphenylbenzidin

e

TPD TOF ~10⁻³ NPB, Alq₃

Poly(N,N′-bis-4-

butylphenyl-N,N′-

bisphenyl)benzidi

ne

poly-TPD SCLC
1.7 x 10⁻⁴ to 2 x

10⁻³
-

2,2′,7,7′-

Tetrakis(N,N-di-

p-

methoxyphenyla

mine)-9,9′-

spirobifluorene

spiro-OMeTAD SCLC 4.71 x 10⁻⁴
spiro-PS, spiro-

CN

A spiro-type HTM

with a larger

conjugation unit

spiro-PS SCLC 3.48 x 10⁻³
spiro-OMeTAD,

spiro-CN

A spiro-type HTM

with a cyano

group

spiro-CN SCLC 1.04 x 10⁻³
spiro-OMeTAD,

spiro-PS
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Fluorene

derivative with

diphenylamino

substituent

2C1DAF TOF
~10⁻³ (at 1.6 x

10⁵ V/cm)
TPD, CBP

Experimental Protocols
The two most common techniques for measuring hole drift mobility in organic semiconductors

are the Time-of-Flight (TOF) method and the Space-Charge-Limited Current (SCLC) method.

Time-of-Flight (TOF) Method
The TOF technique directly measures the transit time of charge carriers across a material of

known thickness under an applied electric field.[1]

Device Fabrication:

A thick film (typically several micrometers) of the DPA compound is deposited on a

transparent conductive substrate (e.g., Indium Tin Oxide - ITO).[2]

A semi-transparent top metal electrode (e.g., aluminum) is then deposited on the organic

layer to complete the sandwich-type device structure.

Measurement Procedure:

A voltage bias is applied across the device, creating an electric field.

A short pulse of light (typically from a nitrogen laser) with a photon energy above the

bandgap of the DPA material is used to generate electron-hole pairs near the transparent

electrode.

Under the applied field, holes drift across the organic layer towards the cathode.

A transient photocurrent is measured as the sheet of charge carriers moves through the

material. The transit time (tT) is determined from the inflection point of the photocurrent

transient.
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The hole drift mobility (µ) is then calculated using the equation: µ = L² / (V * tT) where L is the

thickness of the organic film and V is the applied voltage.

Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the charge carrier mobility by analyzing the current-

voltage (J-V) characteristics of a single-carrier device.[3] This method is particularly useful for

thin films, which are more representative of actual device architectures.[4]

Device Fabrication:

A hole-only device is fabricated, typically in a sandwich structure. For example, ITO / Hole

Injection Layer (HIL) / DPA compound / High Work Function Metal (e.g., Au or Al).

An Ohmic contact for hole injection is crucial for accurate SCLC measurements. This is often

achieved by using a suitable HIL, such as PEDOT:PSS or MoO₃.[5]

Measurement Procedure:

The current density (J) is measured as a function of the applied voltage (V) in the dark.

At a certain voltage, the injected charge carrier density exceeds the intrinsic carrier density,

and the current becomes space-charge limited.

In the trap-free SCLC regime, the current density follows the Mott-Gurney law: J = (9/8) * ε₀ *

εᵣ * µ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the

material, µ is the hole mobility, and L is the film thickness.

The hole mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.

Visualizations
Experimental Workflow for Hole Mobility Measurement
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Caption: A generalized workflow for measuring hole mobility in DPA compounds.
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Relationship between Molecular Structure and Hole
Mobility
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Caption: Key molecular structure factors influencing hole drift mobility in DPA compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Hole Drift Mobilities in
Diphenylamine (DPA) Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022847#comparative-analysis-of-hole-drift-mobilities-
in-dpa-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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